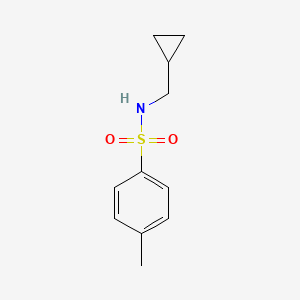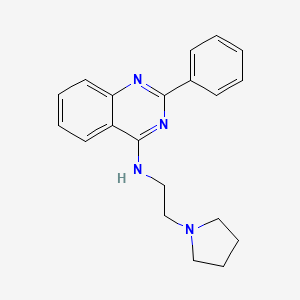
N-(cyclopropylmethyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)-4-methylbenzenesulfonamide, also known as CPMS, is a chemical compound that has been studied for its potential applications in scientific research. CPMS is a sulfonamide derivative that has been found to have unique properties that make it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of N-(cyclopropylmethyl)-4-methylbenzenesulfonamide involves its inhibition of the enzyme carbonic anhydrase. This enzyme is responsible for catalyzing the reversible reaction between carbon dioxide and water to form bicarbonate ions and protons. Inhibition of this enzyme can lead to changes in the pH of various biological fluids, which can have downstream effects on various biological processes.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-4-methylbenzenesulfonamide has been found to have a number of biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase, N-(cyclopropylmethyl)-4-methylbenzenesulfonamide has also been found to inhibit the activity of other enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes play important roles in the nervous system, and inhibition of their activity can have a variety of effects on neuronal function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(cyclopropylmethyl)-4-methylbenzenesulfonamide in lab experiments is its potency as an inhibitor of carbonic anhydrase. This makes it a valuable tool for studying the role of this enzyme in various biological processes. However, one limitation of using N-(cyclopropylmethyl)-4-methylbenzenesulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are a number of potential future directions for research on N-(cyclopropylmethyl)-4-methylbenzenesulfonamide. One area of interest is the development of new analogs of N-(cyclopropylmethyl)-4-methylbenzenesulfonamide that may have improved solubility and potency as inhibitors of carbonic anhydrase. Additionally, N-(cyclopropylmethyl)-4-methylbenzenesulfonamide may have potential applications in the treatment of various neurological disorders, and further research is needed to explore these possibilities. Finally, N-(cyclopropylmethyl)-4-methylbenzenesulfonamide may also have applications in other areas of biological research, such as the study of enzyme kinetics and protein structure.
Métodos De Síntesis
The synthesis of N-(cyclopropylmethyl)-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with cyclopropylmethylamine in the presence of a base such as triethylamine. The reaction produces N-(cyclopropylmethyl)-4-methylbenzenesulfonamide as a white solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(cyclopropylmethyl)-4-methylbenzenesulfonamide has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where N-(cyclopropylmethyl)-4-methylbenzenesulfonamide has been found to be a potent inhibitor of the enzyme carbonic anhydrase. This enzyme plays a key role in regulating the pH of cerebrospinal fluid, and inhibition of this enzyme has been found to have potential therapeutic applications in the treatment of various neurological disorders.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-9-2-6-11(7-3-9)15(13,14)12-8-10-4-5-10/h2-3,6-7,10,12H,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUOMSBHCFMXQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-4-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467738.png)
![N-[3-(cyclohexylamino)-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7467746.png)


![N-[4-(difluoromethoxy)phenyl]-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7467765.png)
![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467784.png)
![N-(4-phenylmethoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7467793.png)

![3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide](/img/structure/B7467795.png)




